Prop-2-en-1-ol;styrene

High-solids alkyd coatings Resin polydispersity VOC reduction

Prop‑2‑en‑1‑ol;styrene (CAS 25119‑62‑4), systematically named allyl alcohol–styrene copolymer or poly(styrene‑co‑allyl alcohol), is a low‑molecular‑weight, hydroxy‑functional thermoplastic copolymer composed of styrene and allyl alcohol repeating units. Unlike simple polyols such as pentaerythritol or polyether glycols, this copolymer integrates a rigid aromatic polystyrene backbone with pendant primary hydroxyl groups, yielding a unique combination of high Tg (~57–78 °C), hydrophobicity, and reactive hydroxyl functionality (OH number 125–255 mg KOH/g) that can be tuned across commercial grades.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 25119-62-4
Cat. No. B1295762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-en-1-ol;styrene
CAS25119-62-4
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC=CCO.C=CC1=CC=CC=C1
InChIInChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2
InChIKeyWXNYILVTTOXAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Styrene–Allyl Alcohol Copolymer (CAS 25119-62-4): Procurement-Grade Profile for Resinous Polyol Selection


Prop‑2‑en‑1‑ol;styrene (CAS 25119‑62‑4), systematically named allyl alcohol–styrene copolymer or poly(styrene‑co‑allyl alcohol), is a low‑molecular‑weight, hydroxy‑functional thermoplastic copolymer composed of styrene and allyl alcohol repeating units [1]. Unlike simple polyols such as pentaerythritol or polyether glycols, this copolymer integrates a rigid aromatic polystyrene backbone with pendant primary hydroxyl groups, yielding a unique combination of high Tg (~57–78 °C), hydrophobicity, and reactive hydroxyl functionality (OH number 125–255 mg KOH/g) that can be tuned across commercial grades [2]. The material is recognized in 21 CFR 176.180 for use in paper and paperboard in contact with dry food, a regulatory status that distinguishes it from many competing resinous polyols [3].

Why Generic Polyol Substitution Fails for Styrene–Allyl Alcohol Copolymer (CAS 25119-62-4)


Styrene–allyl alcohol copolymer cannot be replaced by a conventional polyether, polyester, or acrylic polyol without substantial performance trade-offs. The copolymer’s polystyrene backbone provides rigidity (Tg 57–78 °C) and hydrophobicity that linear aliphatic polyols lack, while its primary hydroxyl groups enable faster esterification and crosslinking kinetics than secondary‑hydroxyl polyols [1]. Critically, commercial SAA grades differ markedly in hydroxyl number (125–255 mg KOH/g), molecular weight (Mn 1,200–3,200), and Tg; substituting one grade for another shifts crosslink density, cure speed, and final coating hardness [2]. In polyurethane systems, SAA copolymers exhibit limited compatibility with polyether and polyester flexibilizers, meaning a generic “polyol” drop‑in will produce gloss loss, viscosity instability, or gross surface non‑uniformity [3]. The quantitative evidence below isolates where the SAA copolymer—and specific grades of it—delivers measurable differentiation that substitution erases.

Quantitative Differentiation Evidence for Styrene–Allyl Alcohol Copolymer (CAS 25119-62-4) Versus Closest Alternatives


Polydispersity Reduction in High-Solids Long-Oil Alkyd Resins: SAA-100 vs. Pentaerythritol-Based Control

Replacing a portion of pentaerythritol (PE) with styrene–allyl alcohol copolymer SAA‑100 in a 60% soy long‑oil alkyd synthesis dramatically reduces resin polydispersity while maintaining number-average molecular weight above 4,000 Da. The PE‑based control alkyd exhibited a polydispersity index (Mw/Mn) of 20.0; incorporation of 10 wt% SAA‑100 lowered polydispersity to 5.7, and 15 wt% SAA‑100 reduced it further to 4.4 [1]. This narrowing arises from suppression of the high‑molecular‑weight polymer fraction, as shown by GPC analysis, and translates directly to reduced solution viscosity and lower VOC demand at application solids [2].

High-solids alkyd coatings Resin polydispersity VOC reduction Polyol replacement

Humidity Resistance of SAA-Modified Alkyd Coatings: Gloss Retention vs. Commercial and Control Alkyds

In Cleveland condensing humidity testing at 40 °C, the SAA‑103‑modified 60% soy alkyd coating exhibited zero gloss loss (60° geometry) after 1,200 hours of exposure. By contrast, the conventional PE‑based soy alkyd control and a commercial medium‑solids alkyd each lost 25–30 gloss units within 500 hours, and the commercial high‑solids alkyd blistered severely and lost 60 gloss units over the same 500‑hour period [1]. All SAA‑modified alkyds outperformed both the PE‑based control and the commercial benchmarks in humidity resistance [2].

Humidity resistance Gloss retention Alkyd coating durability Cleveland humidity cabinet

Mesoporous Template Efficacy: SAA Copolymer vs. Pluronic-Type Block Copolymer Surfactants

In the sol‑gel synthesis of mesoporous WO₃ thin films, poly(styrene‑co‑allyl alcohol) functioned as a structure‑directing template and was reported to be a more effective surfactant in ethanol solution than poly(propylene oxide)–poly(ethylene oxide) (Pluronic‑type) block copolymers [1]. The enhanced templating efficacy is attributed to the rigid hydrophobic polystyrene block of the SAA copolymer, which promotes stronger microphase separation and more ordered mesostructure formation compared with the flexible PPO block of Pluronics [1]. The resulting mesoporous WO₃ films demonstrated superior high‑rate ion‑insertion performance relative to standard sol‑gel tungsten oxide films when used as electrochromic layers [2].

Mesoporous materials Sol-gel templating Tungsten oxide films Structure-directing agent

Hydrolytic Stability and Ionic Purity for Microelectronic Adhesives: SAA Oligomer Backbone vs. Conventional Epoxy/Polyimide

US Patent 8,287,686 discloses that poly(styrene‑co‑allyl alcohol) oligomers are 'especially attractive for use in microelectronic applications because they are inherently low in ionic impurities and the backbone itself is impervious to hydrolysis' [1]. This contrasts with many epoxy‑ and polyester‑based thermoset systems where ester or glycidyl linkages are susceptible to hydrolytic degradation under biased humidity conditions (e.g., HAST testing at 130 °C/85% RH) and where residual ionic contaminants (chloride, sodium) from resin synthesis can cause electrochemical migration and die corrosion [2]. The primary alcohol side groups additionally enable facile, one‑step functionalization to acrylate, methacrylate, maleimide, or epoxy termini without elimination side reactions, forming thermosetting adhesive compositions suitable for die‑attach and underfill [3].

Microelectronic packaging Die-attach adhesive Hydrolytic stability Ionic purity

Commercial Grade Tunability: SAA-100 vs. SAA-101 vs. SAA-103 – Hydroxyl Number, Tg, and Molecular Weight Differentiation

Three commercial SAA copolymer grades offer systematically differentiated properties that directly control coating crosslink density, cure speed, and hardness. SAA‑100 (OH# 210 mg KOH/g, Tg 62 °C, Mn 1,500) provides faster cure and lower ultimate hardness; SAA‑101 (OH# 255 mg KOH/g, Tg 57 °C, Mn 1,200) offers the highest hydroxyl content for maximum crosslinking with isocyanates or aminoplasts; and SAA‑103 (OH# 125 mg KOH/g, Tg 78 °C, Mn 3,200) delivers higher hardness and superior humidity resistance at the expense of slower cure [1]. In the alkyd study, SAA‑103‑based coatings exhibited the best humidity resistance (zero gloss loss at 1,200 hr), while SAA‑100 formulations gave lower solution viscosities and faster dry times, confirming that grade selection directly trades off cure speed against ultimate hardness and moisture resistance [2].

Resinous polyol Coating crosslink density Glass transition temperature Commercial grade selection

Evidence-Backed Application Scenarios for Styrene–Allyl Alcohol Copolymer (CAS 25119-62-4)


High-Solids Alkyd Coatings for Architectural and Industrial Maintenance (AIM) Compliance

SAA‑100 is used to partially replace pentaerythritol in long‑oil alkyd cook processes, reducing resin polydispersity from ~20 to below 6 and lowering solution viscosity sufficiently to formulate coatings with VOC content ≤250 g/L while maintaining Mn above 4,000. The resulting coatings deliver dry times comparable to medium‑solids alkyds but with better humidity and UV resistance [1]. This scenario applies to appliance finishes, coil coatings, general-purpose baking enamels, wood finishes, and industrial maintenance paints where VOC regulations (OTC, CARB, SCAQMD) prohibit conventional low‑solids alkyds [2].

Waterborne Oil-Modified Resins for Anti-Corrosion Metal Primers

Fatty acid esters of SAA copolymer are used as the hydrophobic, hydrolysis‑resistant backbone for water‑dispersible alkyd‑type binders. Limiting ester groups to those formed between SAA hydroxyls and vegetable oil fatty acids significantly improves alkali resistance compared with conventional alkyds that contain multiple ester linkages throughout the backbone. The resulting waterborne coatings show excellent adhesion to metallic substrates and high corrosion resistance in primer applications, applied by spray, brush, or electrodeposition [1].

Thermosetting Die-Attach and Underfill Adhesives for Microelectronic Packaging

SAA copolymer oligomers are functionalized with acrylate, methacrylate, maleimide, or epoxy end-groups to yield thermosetting adhesives that exploit the all‑carbon, ester‑free backbone for inherent hydrolytic stability and low ionic impurity content. These adhesives are formulated for bonding IC chips to lead frames, stacked‑die attach, and underfill in thin‑wafer packages where biased humidity reliability (HAST, 85/85) is critical and where conventional epoxy‑ or polyimide‑based adhesives may suffer hydrolytic degradation or ionic contamination issues [1].

Sacrificial Template for Mesoporous Inorganic Oxide Thin Films

Poly(styrene‑co‑allyl alcohol) is employed as a structure‑directing agent in alcohol‑based sol‑gel synthesis of mesoporous WO₃, TiO₂, and aluminophosphate films. Its rigid polystyrene block provides stronger templating than Pluronic‑type PEO‑PPO‑PEO surfactants in ethanol solution, and the copolymer can be cleanly removed by room‑temperature UV illumination. The resulting mesoporous films demonstrate enhanced electrochromic and photocatalytic properties, relevant to smart‑window, sensor, and energy‑storage research [1].

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